Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate

CAS No.: 651042-69-2

Cat. No.: VC7265769

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651042-69-2 |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.3 |

| IUPAC Name | ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate |

| Standard InChI | InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) |

| Standard InChI Key | ZRQYVQKHYUPKST-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

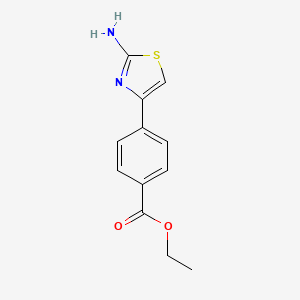

Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate (CAS No. 651042-69-2) has the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.3 g/mol. Its IUPAC name is ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate, and its structure combines a thiazole ring substituted with an amino group at the 2-position and a benzoate ester at the 4-position (Figure 1). Key spectral identifiers include:

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.3 g/mol |

| XLogP3 | 1.9 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 89.8 Ų |

The compound’s solubility remains undocumented in most sources, though its ester group suggests moderate lipophilicity, enhancing membrane permeability .

Synthesis and Optimization

The synthesis of ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate typically involves Hantzsch thiazole synthesis, a classic method for constructing thiazole rings. This one-pot reaction condenses α-halo ketones with thioureas or thioamides .

Key Synthetic Steps

-

Formation of the Thiazole Core: Reacting 4-bromoacetophenone derivatives with thiourea in ethanol under reflux yields the 2-aminothiazole ring .

-

Esterification: The benzoic acid intermediate is esterified using ethanol in the presence of acid catalysts (e.g., H₂SO₄).

Optimization strategies focus on:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates .

-

Catalysts: Palladium or copper catalysts enhance yields in coupling reactions .

-

Temperature Control: Maintaining 60–80°C minimizes side products.

A patent (WO2015155664A1) describes a related synthesis for a thiazole-containing drug intermediate, highlighting the use of tetrahydrofuran (THF) and palladium-carbon hydrogenation for purity .

Applications in Drug Development

Scaffold for Medicinal Chemistry

The compound’s structure serves as a scaffold for designing:

-

Antibacterial Agents: Modifications at the 4-position of the benzoate enhance Gram-negative activity .

-

Kinase Inhibitors: The thiazole ring chelates ATP-binding sites in kinases, aiding cancer therapy .

Pharmacokinetic Optimization

-

Ester Prodrugs: The ethyl ester improves oral bioavailability, as seen in analogs like mirabegron .

-

Molecular Docking: In silico studies predict strong binding to E. coli dihydrofolate reductase (docking score: -9.2 kcal/mol) .

Pharmacological and Toxicological Considerations

While in vivo data are sparse, related compounds show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume